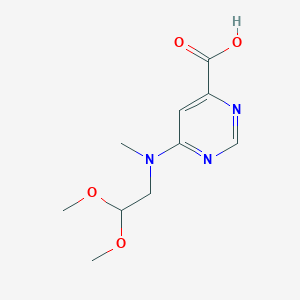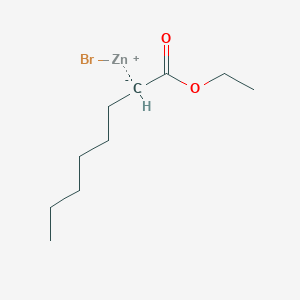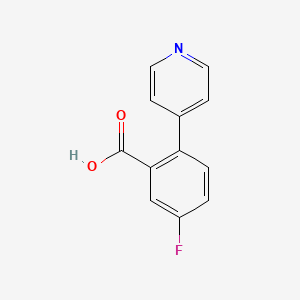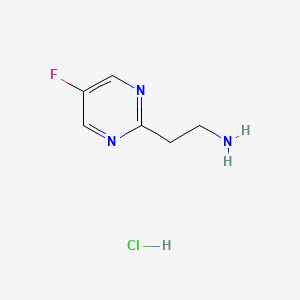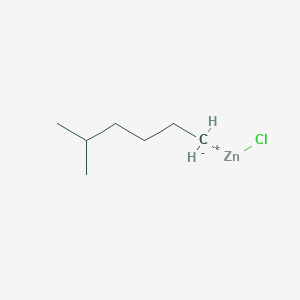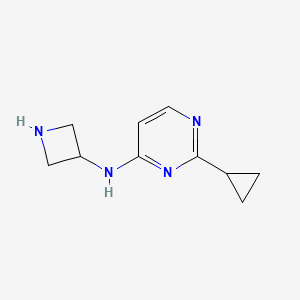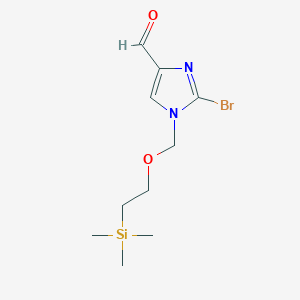
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C10H16BrN3OSi It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-bromo-1H-imidazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), aprotic solvent (e.g., DMF), temperature control (0-5°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or neutral conditions.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol, tetrahydrofuran), ambient temperature.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-methanol.
科学的研究の応用
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group are key functional groups that participate in chemical reactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
- 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
- 2-Bromo-1-(thiazol-2-yl)ethanone
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. The trimethylsilyl group further enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H17BrN2O2Si |
|---|---|
分子量 |
305.24 g/mol |
IUPAC名 |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-6-9(7-14)12-10(13)11/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
QXSSTCPTYQIWRI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


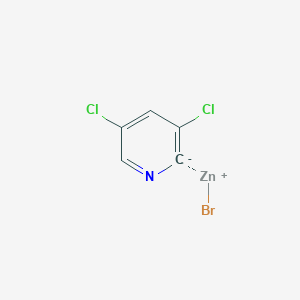
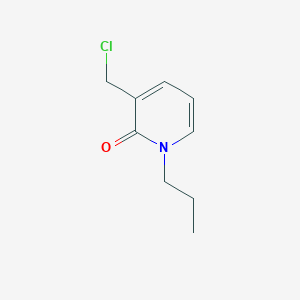
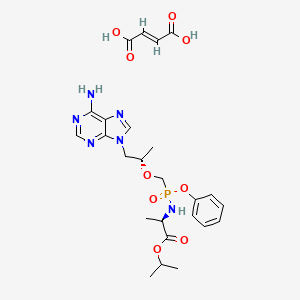
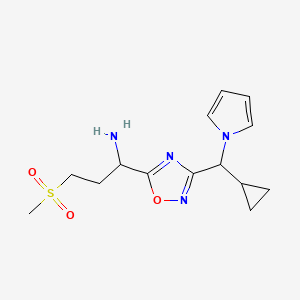


![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
